1-Butyl-3-(3-Oxidanylpropyl)-8-[(1~{r},5~{s})-3-Tricyclo[3.3.1.0^{3,7}]nonanyl]-7~{h}-Purine-2,6-Dione
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Overview
Description
1-Butyl-3-(3-Oxidanylpropyl)-8-[(1~{r},5~{s})-3-Tricyclo[3310^{3,7}]nonanyl]-7~{h}-Purine-2,6-Dione is a complex organic compound with a unique structure that combines a purine base with a tricyclo nonane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-(3-Oxidanylpropyl)-8-[(1~{r},5~{s})-3-Tricyclo[3.3.1.0^{3,7}]nonanyl]-7~{h}-Purine-2,6-Dione involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Purine Base: The purine base can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Attachment of the Tricyclo Nonane Moiety: This step involves the use of a Diels-Alder reaction to introduce the tricyclo nonane structure.
Introduction of the Butyl and Oxidanylpropyl Groups: These groups can be introduced through alkylation and oxidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-(3-Oxidanylpropyl)-8-[(1~{r},5~{s})-3-Tricyclo[3.3.1.0^{3,7}]nonanyl]-7~{h}-Purine-2,6-Dione can undergo various types of chemical reactions, including:
Oxidation: The oxidanyl group can be further oxidized to form various oxidation products.
Reduction: The compound can be reduced under appropriate conditions to yield reduced derivatives.
Substitution: The butyl and oxidanylpropyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-Butyl-3-(3-Oxidanylpropyl)-8-[(1~{r},5~{s})-3-Tricyclo[331
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on various biological systems.
Medicine: There is potential for this compound to be developed into a pharmaceutical agent, particularly if it exhibits activity against specific molecular targets.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-Butyl-3-(3-Oxidanylpropyl)-8-[(1~{r},5~{s})-3-Tricyclo[3.3.1.0^{3,7}]nonanyl]-7~{h}-Purine-2,6-Dione is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or other mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-methylimidazolium bromide: This compound shares the butyl group but has a different core structure.
1-Butyl-3-methylimidazolium tetrafluoroborate: Similar in having a butyl group but differs in the anionic component.
1-Butyl-3-(2,6-xylyl)urea: Another compound with a butyl group but with a urea core.
Uniqueness
1-Butyl-3-(3-Oxidanylpropyl)-8-[(1~{r},5~{s})-3-Tricyclo[3.3.1.0^{3,7}]nonanyl]-7~{h}-Purine-2,6-Dione is unique due to its combination of a purine base with a tricyclo nonane moiety, which is not commonly found in other compounds. This unique structure may confer specific properties and activities that are not present in similar compounds.
Properties
Molecular Formula |
C21H30N4O3 |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-butyl-3-(3-hydroxypropyl)-8-[(1R,5S)-3-tricyclo[3.3.1.03,7]nonanyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H30N4O3/c1-2-3-5-25-18(27)16-17(24(20(25)28)6-4-7-26)23-19(22-16)21-11-13-8-14(12-21)10-15(21)9-13/h13-15,26H,2-12H2,1H3,(H,22,23)/t13-,14+,15?,21? |
InChI Key |
CIBIXJYFYPFMTN-RPGRIMGWSA-N |
Isomeric SMILES |
CCCCN1C(=O)C2=C(N=C(N2)C34C[C@@H]5C[C@H](C3)CC4C5)N(C1=O)CCCO |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C(N2)C34CC5CC(C3)CC4C5)N(C1=O)CCCO |
Origin of Product |
United States |
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